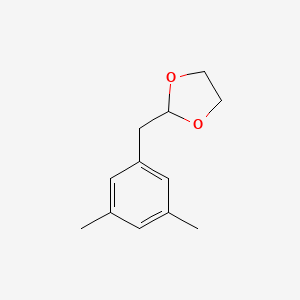

3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene involves various strategies. For instance, cryptands with 1,3,5-tris(1',3'-dioxan-2'-yl)-benzene units are synthesized using different chains, such as ester, ether, or triazol groups, to connect several units with C3 symmetry . The synthesis of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which share the dimethoxybenzene core with the compound of interest, is achieved through palladium-catalyzed double cross-coupling reactions . These methods could potentially be adapted for the synthesis of 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene.

Molecular Structure Analysis

Structural investigations of related compounds provide valuable information about the molecular structure. Single crystal X-ray diffraction, NMR, and MS are used to investigate the structure of cryptands based on 1,3-dioxane decorated benzene building blocks . Similarly, the molecular geometry, vibrational frequencies, and absorption spectrum of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene have been calculated using density functional theory (DFT) and compared with experimental data . These techniques could be applied to determine the molecular structure of 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene.

Chemical Reactions Analysis

The reactivity of benzene derivatives can be inferred from studies on similar compounds. For example, 5,5'-Dimethyl-3,3'-azoisoxazole is used as a reagent for the selective esterification of primary and secondary benzylic alcohols and phenols . This suggests that the benzylic position in 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene could be reactive under Mitsunobu conditions. Additionally, the presence of 1,3-dioxolan-2-yl groups in the compound may influence its reactivity and selectivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their molecular structure. The photophysical properties of dimethoxybenzene derivatives, such as violet fluorescence in the solid state, are studied, and the effects of substituents on the absorption and emission spectra are analyzed . The molecular structure of 3,5-dimethylbenzoic acid in the crystal provides insights into the bond distances and angles, which can be compared with related molecules in the gas phase . These studies can help predict the properties of 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene, such as its spectroscopic characteristics and potential fluorescence.

Wissenschaftliche Forschungsanwendungen

Catalysis

- Tandem Ethylene Oligomerization and Friedel–Crafts Alkylation : A study demonstrated the use of 1,3-bis(3,5-dimethylpyrazol-1-ylmethyl)benzene in tandem with nickel complexes for ethylene oligomerization and subsequent alkylation of toluene. This process produced mono-, di-, and tri-alkyltoluenes with ethylene, butene, and hexene (Budhai et al., 2013).

Solvent Interaction Studies

- Excess Enthalpies of Binary Mixtures : Research on the excess enthalpies of binary mixtures involving 1,3-dioxolane with various solvents like n-heptane and benzene provided insights into solvent interactions at different compositions (Meyer et al., 1979).

Synthesis and Characterization

- Metallomacrocyclic Palladium(II) Complexes : A study focused on synthesizing 3,5-dimethylpyrazolic hybrid ligands, leading to the formation of monomeric and dimeric palladium(II) complexes. This research provided valuable insights into the structural and theoretical aspects of these complexes (Guerrero et al., 2008).

Renewable Chemicals Development

- Glycerol Condensation to Cyclic Acetals : Investigations on the acid-catalyzed condensation of glycerol with various aldehydes and ketones emphasized the potential of cyclic acetals, including 1,3-dioxolan-4-yl-methanols, as novel platform chemicals (Deutsch et al., 2007).

Polymer Science

- Stepwise Synthesis of Oligophenylenevinylenes : Research on new monomers for the directional synthesis of oligophenylenevinylenes, including derivatives of 1,3-dioxolane, demonstrated their application in photovoltaic cells, highlighting their role in renewable energy technology (Jørgensen et al., 2005).

Chemical Reaction Studies

- Reactions of Carboxonium Ions of Cyclic Acetals : A study explored the thermolysis of 4-methylene-1,3-dioxolanes, providing insights into the mechanism of furan formation, crucial for understanding organic synthesis pathways (Meier et al., 1982).

Eigenschaften

IUPAC Name |

2-[(3,5-dimethylphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-5-10(2)7-11(6-9)8-12-13-3-4-14-12/h5-7,12H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAJLSVGKULJNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC2OCCO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645877 |

Source

|

| Record name | 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene | |

CAS RN |

898759-42-7 |

Source

|

| Record name | 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)